molecular formula C21H21FN2O3 B2544757 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 921561-62-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide

Cat. No. B2544757
CAS RN: 921561-62-8
M. Wt: 368.408
InChI Key: IYICHLXBIPSDGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in various solvents, and stability under various conditions.

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have gained prominence due to their potential as anticancer agents. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The specific mechanisms of action may involve cell cycle regulation, apoptosis induction, and inhibition of tumor growth pathways .

Antimicrobial Activity

Indoles exhibit promising antimicrobial properties against bacteria, fungi, and other pathogens. The compound’s structural features contribute to its ability to disrupt microbial membranes, inhibit enzymes, and interfere with essential cellular processes. Investigating its efficacy against specific pathogens could lead to new antimicrobial agents .

Neuroprotective Effects

Indole derivatives have been explored for their neuroprotective potential. Researchers investigate their ability to mitigate oxidative stress, modulate neurotransmitter systems, and enhance neuronal survival. Understanding their impact on neurodegenerative diseases could pave the way for therapeutic interventions .

Anti-inflammatory Activity

The compound’s structure suggests possible anti-inflammatory effects. Indoles can interfere with inflammatory pathways, such as NF-κB signaling, cytokine production, and leukocyte migration. Evaluating its anti-inflammatory properties may contribute to drug development for inflammatory disorders .

Synthetic Methodology

Indoles serve as valuable building blocks in organic synthesis. Researchers explore novel methods to construct indole derivatives efficiently. Investigating the compound’s reactivity and its role in synthetic routes could enhance the toolbox for organic chemists .

Drug Design and Optimization

The compound’s unique scaffold provides opportunities for drug design. Medicinal chemists can modify its functional groups to enhance bioavailability, selectivity, and pharmacokinetics. Rational design based on its structure may lead to potent therapeutic agents .

Heterocyclic Chemistry

Indoles are essential heterocyclic systems. Researchers study their reactivity, aromaticity, and diverse transformations. The compound contributes to our understanding of heterocyclic chemistry and its applications in drug discovery and material science .

Biological Probes and Imaging Agents

Indole derivatives often serve as biological probes or imaging agents. Their fluorescence properties make them useful for visualizing cellular processes, protein interactions, and enzyme activities. Investigating their behavior in biological systems can advance diagnostics and research .

Mechanism of Action

If the compound is a drug, this would involve how it interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYICHLXBIPSDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide

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